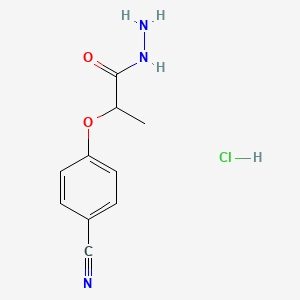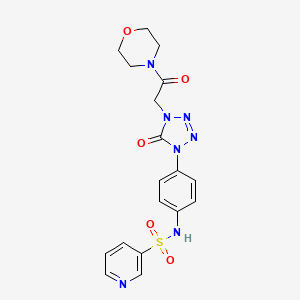
(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Scientific Research Applications
Synthesis and Characterization
(E)-3-(Dimethylamino)-2-(pyridin-2-yl)acrylonitrile has been studied in the context of synthesizing various substituted acrylonitriles. For instance, Percino et al. (2011) synthesized a series of 3-(4-substituted phenyl)-2-arylacrylonitriles, including 3-(4-dimethylaminophenyl)-2-(pyridin-2-yl)acrylonitrile, using the Knoevenagel condensation method. This research focused on understanding the electronic properties of these compounds through spectroscopic techniques (Percino et al., 2011).
Spectroscopic Analysis
The compound's spectroscopic properties, such as molar absorption coefficient, absorbance, and fluorescence emission spectra, have been studied to assess the effects of substituents on electronic properties. This research is crucial in understanding the compound's behavior in various chemical reactions and potential applications in materials science (Percino et al., 2011).
Crystal Structure and Molecular Packing
The effects of different substituents on the crystal lattices of (dimethylamino)arylacrylonitrile derivatives and their impact on photochemical behavior have been explored. Researchers like Percino et al. (2013) characterized these compounds in the solid state to understand the influence of molecular packing on fluorescence properties (Percino et al., 2013).
Copolymerization Studies
The compound has been used in copolymerization studies, such as in the research by Hou et al. (2008), where 2-ethenyl-pyridine was copolymerized with acrylonitrile. This study provided insights into the kinetics of copolymerization and the degradation of these polymers, which is valuable in polymer science and engineering (Hou et al., 2008).
Surface Chemistry Applications
The use of related compounds, like 4-(dimethylamino)pyridine, in forming adhesion layers for adsorbing anionic polyelectrolytes on surfaces, has been investigated by Gandubert and Lennox (2006). Such studies are significant for applications in surface chemistry and material science (Gandubert & Lennox, 2006).
properties
IUPAC Name |
(E)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNVYFIPYMSHH-HJWRWDBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2367542.png)




![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2367551.png)


![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)
![N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2367557.png)

![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)

